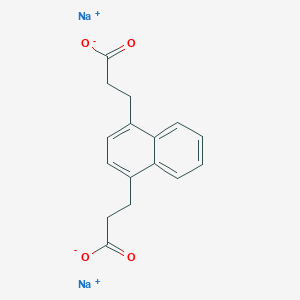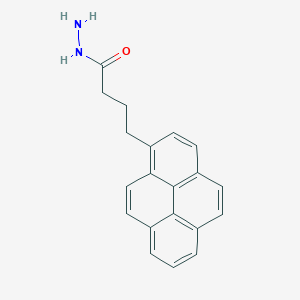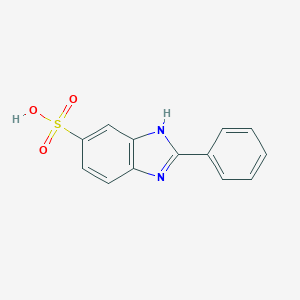
(2'-Methoxyvinyl)pyrene
Descripción general
Descripción
“(2’-Methoxyvinyl)pyrene” is a highly sensitive chemiluminescent probe for singlet oxygen detection . It generates chemiluminescence upon decomposition to 1-pyrenecarboxaldehyde at 465 nm . It is cell-impermeant and can be used either in the presence of model cells or in aqueous solution to approximate the concentrations of generated extracellular 1 O2 .
Synthesis Analysis
The synthesis of substituted pyrenes, such as “(2’-Methoxyvinyl)pyrene”, can be achieved by indirect methods . One such method is the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Aplicaciones Científicas De Investigación
Solar Cells and Hole-Transporting Materials
(2'-Methoxyvinyl)pyrene derivatives have shown significant promise in the development of perovskite-based solar cells. The pyrene derivatives act as efficient hole-transporting materials (HTMs), contributing to the overall power conversion efficiency of the cells. For example, a specific pyrene-based derivative demonstrated a power conversion efficiency comparable to the well-studied spiro-OMeTAD, making it a valuable HTM candidate for high-efficiency perovskite solar cells (Jeon et al., 2013).
Light Emitting Materials
Pyrene pyrazoline derivatives with varying methoxyphenyl substitution levels have been synthesized and exhibit distinct photophysical properties. These materials show potential in light-emitting applications due to their enduring green light emission and their nonlinear optical properties. The introduction of methoxy groups and the polyaromatic structure of pyrene contribute to the materials' light-emitting capabilities, making them suitable for applications such as light harvesting in solar materials (Karuppusamy et al., 2019).
Chemosensors and Detection
Pyrene derivatives have been utilized in the development of chemosensors, particularly for the detection of specific metal ions and environmental contaminants. For instance, a pyrene-based polymer was synthesized and demonstrated efficient and selective chemosensor properties for the detection of strontium ions in an aqueous medium, highlighting its potential in environmental monitoring and public safety applications (Kaur et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives have been investigated for their potential in OLED applications due to their high charge carrier mobility and chemical stability. Efforts to minimize aggregation in polypyrene have led to the development of materials with high solid-state fluorescence quantum yield and blue emission, indicating their potential for use in high-performance blue-light-emitting diodes (Figueira-Duarte et al., 2010).
Mecanismo De Acción
“(2’-Methoxyvinyl)pyrene” acts as a probe for singlet oxygen detection . In the context of photodynamic therapy (PDT), it can be used to approximate the concentrations of generated extracellular 1 O2 . The generation of reactive oxygen species (ROS), notably singlet oxygen (1 O2), is a key aspect of PDT .
Safety and Hazards
Direcciones Futuras
The future directions of “(2’-Methoxyvinyl)pyrene” research could involve its use in photodynamic therapy (PDT), given its role as a singlet oxygen sensor . The exploration of cellular responses and interactions reveals opportunities for refining and optimizing PDT, which holds significant potential in the ongoing fight against cancer .
Propiedades
IUPAC Name |
1-[(E)-2-methoxyethenyl]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-12-11-13-5-6-16-8-7-14-3-2-4-15-9-10-17(13)19(16)18(14)15/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTJXHYDKUXJRK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methoxyvinyl)pyrene | |
CAS RN |
93265-41-9 | |
| Record name | (2'-Methoxyvinyl)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)
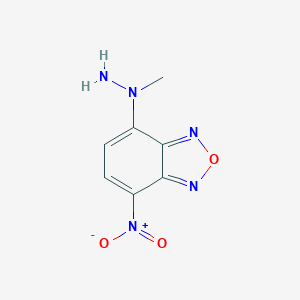
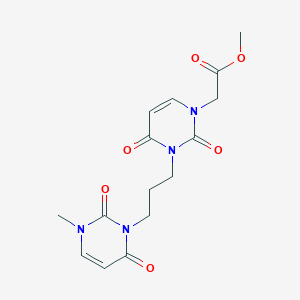
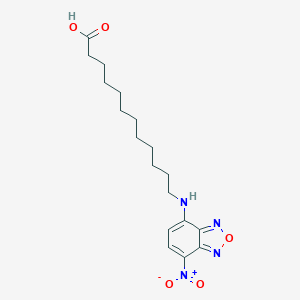
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
